5-Chloro-2-(3-chlorophenoxy)benzoic acid
Overview
Description
5-Chloro-2-(3-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor that shows not significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(3-chlorophenoxy)benzoic acid consists of a benzoic acid core with chlorine atoms at the 5th and 3rd positions of the phenyl ring . The average mass of the molecule is 283.107 Da, and the monoisotopic mass is 281.985046 Da .
Scientific Research Applications
Coordination Polymers for Sensing and Photocatalysis
- Coordination Polymers : CBA can participate in coordination chemistry, forming coordination polymers. These materials have unique opto-electronic properties and find applications in sensing and photocatalysis . Researchers explore their potential in environmental remediation and energy conversion.
Safety Considerations
- Precautionary Statements : When handling 5-Chloro-2-(3-chlorophenoxy)benzoic acid, follow safety guidelines. These include precautions related to handling, storage, and protection against exposure .
Mechanism of Action
Target of Action
A similar compound, cba (4-chloro-2-[(2-chlorophenoxy)acetyl]amino)benzoic acid, is known to inhibit tmem206 , a protein that conducts chloride ions across plasma and vesicular membranes .
Mode of Action
It’s worth noting that the similar compound, cba, inhibits tmem206 at low ph .
Biochemical Pathways
Tmem206, the target of the similar compound cba, is known to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
properties
IUPAC Name |
5-chloro-2-(3-chlorophenoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMGEYNUMSEUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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